6-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
This compound features a hybrid heterocyclic architecture combining a pyrazolo[3,4-b]pyridine core, a 1,3,4-thiadiazole ring, and an isopropyl substituent. The thiadiazole moiety is known for its pharmacological relevance, particularly in antimicrobial and anticancer applications, while the pyrazolo-pyridine system enhances chemical stability and binding affinity to biological targets .
Synthesis involves multi-step reactions, including cyclization and condensation under controlled conditions (e.g., anhydrous solvents, 60–80°C), to ensure high purity and yield . Structural confirmation relies on NMR, MS, and X-ray crystallography (using programs like SHELXL for refinement) .
Properties
IUPAC Name |
6-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6OS/c1-7(2)20-12-11(6-15-20)10(5-8(3)16-12)13(21)17-14-19-18-9(4)22-14/h5-7H,1-4H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFVBKKCYOAYYKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=NN(C2=N1)C(C)C)C(=O)NC3=NN=C(S3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the thiadiazole moiety and subsequent functionalization to achieve the final compound. Common reagents and conditions include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to, influencing their activity.
Pathways Involved: Biological pathways that are modulated by the compound, leading to its observed effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s uniqueness lies in its specific combination of substituents and heterocycles. Below is a comparative analysis with structurally or functionally related molecules:
Table 1: Structural and Functional Comparisons
| Compound Name | Key Structural Features | Biological Activity | Key Differences vs. Target Compound | Reference |
|---|---|---|---|---|
| N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dimethyl-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide | Methoxymethyl substituent on thiadiazole; dimethyl groups on pyrazole | Enhanced enzyme inhibition (hypothetical) | Methoxymethyl vs. methyl on thiadiazole alters polarity | |
| 6-cyclopropyl-3-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide | Oxazolo-pyridine core instead of pyrazolo-pyridine; cyclopropyl substituent | Unreported (potential anticancer activity) | Core ring system affects binding to kinase targets | |
| 5-(2-chlorophenyl)-1,3,4-thiadiazole | Simple thiadiazole with chlorophenyl group | Antimicrobial | Lack of pyrazolo-pyridine reduces target specificity | |
| N-[1-(4-Fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-pyrazol]methanone | Pyrazole core with fluorophenyl and nitrophenyl groups | Anti-inflammatory | Absence of thiadiazole limits multitarget engagement | |
| N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide | Benzothiazole core with pyrrole substituent | Antiviral (hypothetical) | Benzothiazole vs. pyrazolo-pyridine alters π-π stacking |
Key Observations:
Thiadiazole Modifications : Substituting the thiadiazole’s methyl group with bulkier or polar groups (e.g., methoxymethyl in , propyl in ) impacts metabolic stability and target binding.
Core Heterocycle : Replacing pyrazolo-pyridine with oxazolo-pyridine or benzothiazole shifts biological activity profiles due to differences in electron distribution and hydrogen-bonding capacity.
Substituent Effects : The isopropyl group in the target compound may improve lipophilicity compared to cyclopropyl or phenyl groups, influencing membrane permeability.
Research Findings and Implications
- Synthetic Complexity : The target compound requires more stringent synthesis conditions than simpler thiadiazoles (e.g., 5-(2-chlorophenyl)-1,3,4-thiadiazole ), but it is less labor-intensive than benzothiazole derivatives .
- Thermal Stability : Differential scanning calorimetry (DSC) data for related compounds (e.g., melting points ~170°C ) imply that the target compound’s stability is suitable for formulation.
Biological Activity
The compound 6-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex heterocyclic molecule that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and synthesized derivatives.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 272.33 g/mol. The structure features a thiadiazole ring, which is known for its pharmacological significance. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂N₄OS |
| Molecular Weight | 272.33 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 457.2 ± 37.0 °C |
| Flash Point | 230.3 ± 26.5 °C |
Antimicrobial Activity
Recent studies have shown that compounds containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of thiadiazole have been tested against various bacterial strains and demonstrated effective inhibition of growth, suggesting potential applications in treating infections caused by resistant strains .
Anticancer Properties
Thiadiazole derivatives have also been investigated for their anticancer activities. The compound under review has shown promising results in inhibiting cancer cell proliferation in vitro. For example, studies indicate that related compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
Anticonvulsant Activity
The anticonvulsant potential of thiadiazole derivatives has been documented extensively. Research indicates that these compounds may act on GABAergic pathways or modulate sodium channels, providing a basis for their use in epilepsy treatment . Specifically, the presence of the thiadiazole ring has been linked to enhanced anticonvulsant activity compared to other structural analogs.
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, and compounds containing the thiadiazole scaffold have shown anti-inflammatory effects in preclinical models. These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX-2, demonstrating their therapeutic potential in inflammatory conditions .
The biological activities of 6-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can be attributed to several mechanisms:
- Enzyme Inhibition : Many thiadiazole derivatives act as enzyme inhibitors, affecting pathways relevant to disease processes.
- Receptor Modulation : The compound may interact with various receptors involved in neurotransmission and immune responses.
- Oxidative Stress Reduction : Some studies suggest that these compounds can reduce oxidative stress markers, contributing to their protective effects against cellular damage.
Study on Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various thiadiazole derivatives against Gram-positive and Gram-negative bacteria. Results showed that certain modifications to the thiadiazole structure significantly enhanced activity against resistant strains .
Anticancer Evaluation
In vitro assays conducted on human cancer cell lines demonstrated that specific derivatives of the compound exhibited IC50 values in the micromolar range, indicating potent anticancer activity . Further investigations are needed to elucidate the exact molecular targets involved.
Q & A
What are the key challenges in synthesizing 6-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide, and how can reaction conditions be optimized?
Answer (Advanced):
The synthesis of this compound involves multi-step heterocyclic coupling and cyclization reactions. A critical challenge is balancing the reactivity of the thiadiazole and pyrazolo[3,4-b]pyridine moieties. For example:
- Base Sensitivity : The choice of base (e.g., triethylamine vs. sodium hydride) significantly impacts the elimination of HCl during thiadiazole formation. Stronger bases may accelerate side reactions, while weaker bases risk incomplete cyclization .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic attack but may reduce solubility of intermediates. Reflux conditions in toluene (110–120°C) are recommended for cyclization steps to minimize decomposition .
- Catalytic Additives : Trifluoroacetic acid (TFA) at 30 mol% improves regioselectivity in pyrazole ring formation by stabilizing reactive intermediates via protonation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
